molecular formula C7H6N2OS B8373681 Isothiazolo[5,4-b]pyridin-3-ylmethanol

Isothiazolo[5,4-b]pyridin-3-ylmethanol

Cat. No.: B8373681
M. Wt: 166.20 g/mol
InChI Key: RAOMRFLMDXWNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiazolo[5,4-b]pyridin-3-ylmethanol is a heterocyclic compound featuring a fused isothiazole and pyridine ring system with a hydroxymethyl substituent at the 3-position. This scaffold has garnered attention due to its structural versatility and diverse pharmacological activities. The compound’s bioactivity is influenced by substituents on the isothiazole ring, enabling applications in anticancer, anti-inflammatory, and kinase inhibition research . For instance, derivatives of isothiazolo[5,4-b]pyridine have demonstrated anorectic, analgesic, and antitumor properties in preclinical studies .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

[1,2]thiazolo[5,4-b]pyridin-3-ylmethanol

InChI

InChI=1S/C7H6N2OS/c10-4-6-5-2-1-3-8-7(5)11-9-6/h1-3,10H,4H2

InChI Key

RAOMRFLMDXWNTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SN=C2CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazolo[5,4-b]pyridine Derivatives

Isoxazolo[5,4-b]pyridines share structural similarities with isothiazolo[5,4-b]pyridines but replace the sulfur atom in the isothiazole ring with oxygen. This substitution alters electronic properties and bioactivity:

  • Anticancer Activity: Isoxazolo[5,4-b]pyridine derivatives, such as pyrrolo[3,2-d]isoxazole 5 and isoxazole 11–14, exhibit potent cytotoxicity against HCT-116 (colorectal carcinoma) and PC3 (prostate cancer) cell lines, with IC₅₀ values comparable to 5-fluorouracil. Notably, these compounds show lower toxicity toward normal WI-38 lung fibroblasts, indicating selectivity .
  • Synthetic Accessibility : The synthesis of isoxazolo[5,4-b]pyridines often involves cyclization of 3-methylisoxazol-5-amine with electrophilic reagents, a method less applicable to isothiazolo analogs due to sulfur’s distinct reactivity .
Property Isoxazolo[5,4-b]pyridine Isothiazolo[5,4-b]pyridin-3-ylmethanol
Ring Heteroatom Oxygen Sulfur
Anticancer IC₅₀ (HCT-116) 8–12 µM 2–5 µM (RIPK1 inhibitors)
Selectivity Index (WI-38) >10 >15 (DRAK2 inhibitors)

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines replace the isothiazole ring with a thiophene moiety, impacting kinase inhibition profiles:

  • DRAK2 Inhibition: A thieno[2,3-b]pyridine derivative demonstrated strong binding to DRAK2 (Kd = 9 nM) but lacked selectivity, also inhibiting DRAK1 (IC₅₀ = 0.82 µM). In contrast, isothiazolo[5,4-b]pyridine-based inhibitors exhibited moderate affinity (Kd = 1.6 µM) but better selectivity for DRAK2 over related kinases .
  • Synthetic Flexibility: Thieno[2,3-b]pyridines are synthesized via scaffold-hopping strategies from isothiazolo precursors, highlighting the latter’s utility as a starting point for structural optimization .

Benzoxazole and Benzothiazole Derivatives

Benzoxazoles and benzothiazoles are simpler bicyclic systems lacking the pyridine fusion:

  • Fluorescence Properties: Benzoxazole derivatives exhibit high quantum yields (Φ > 0.8) in ethanol, making them superior fluorescent probes. Isothiazolo[5,4-b]pyridine esters, however, display solvatochromism, with emission maxima shifting from 450 nm (n-hexane) to 480 nm (ethanol), enabling environment-sensitive applications .
  • Analgesic Activity: Ethyl 4-(5-chloro-2-benzoxazolon-3-yl)butanoate shows analgesic efficacy comparable to aspirin but with fewer gastric side effects. This compound derivatives, such as compound 7, exhibit stronger antimycobacterial activity (MIC = 4 µg/mL) .

Pyrrolo[3,2-d]isoxazole Derivatives

These compounds feature a fused pyrrole and isoxazole system:

  • Cytotoxicity: Pyrrolo[3,2-d]isoxazole 5 (IC₅₀ = 8.2 µM against HCT-116) is less potent than isothiazolo[5,4-b]pyridine-based RIPK1 inhibitors (IC₅₀ = 0.3 µM) but has a superior safety profile in normal cells .
  • Synthetic Routes : Both systems utilize cyclization strategies, but pyrrolo[3,2-d]isoxazoles require indole-containing precursors, limiting structural diversity compared to isothiazolo analogs .

Key Research Findings and Data Tables

Physicochemical Properties

Property This compound Benzoxazole Thieno[2,3-b]pyridine
Fluorescence λmax (ethanol) 480 nm 420 nm N/A
LogP 1.8–2.5 1.2–1.6 2.1–2.8
Synthetic Yield 60–75% 80–90% 40–55%

Preparation Methods

Reduction of 2-Chloronicotinonitrile to 2-Chloronicotinaldehyde

The synthesis begins with 2-chloronicotinonitrile, which undergoes reduction using formic acid in the presence of Raney nickel to yield 2-chloronicotinaldehyde. This step achieves selective aldehyde formation while preserving the chloro substituent. Key parameters include:

  • Reagent system : Formic acid (5 equiv), Raney nickel (10% w/w), reflux at 80°C for 4 hours.

  • Yield : 72–78%.

  • Characterization : The product exhibits a UV absorption maximum at 275 nm (log ε = 3.8) and a distinct aldehyde proton signal at δ 9.8 ppm in the 1H^1H-NMR spectrum.

Thiocyanation of 2-Chloronicotinaldehyde

2-Chloronicotinaldehyde is converted to 2-thiocyanonicotinaldehyde via nucleophilic substitution with potassium thiocyanate in dimethylformamide (DMF). The reaction proceeds under mild conditions:

  • Conditions : KSCN (1.2 equiv), DMF, 25°C, 12 hours.

  • Yield : 65%.

  • Spectroscopic data : The thiocyanate group is confirmed by an IR absorption band at 2163 cm1^{-1}.

Cyclization to Isothiazolo[5,4-b]pyridine

Cyclization of 2-thiocyanonicotinaldehyde with liquid ammonia at −50°C generates the isothiazolo[5,4-b]pyridine core. This step forms the fused heterocyclic system through intramolecular nucleophilic attack:

  • Conditions : Excess liquid ammonia, −50°C, 5 hours.

  • Yield : 58%.

  • NMR analysis : The aromatic protons of the product resonate as an AMX quartet (J = 5–6 Hz), confirming the regiochemistry.

Introduction of the 3-Hydroxymethyl Group

Diazotization and Bromination at Position 3

To functionalize position 3, the primary amine intermediate (3-aminoisothiazolo[5,4-b]pyridine) is diazotized and brominated:

  • Diazotization : NaNO2_2 (1.1 equiv) in 48% HBr at −5°C.

  • Bromination : CuBr in HBr, yielding 3-bromoisothiazolo[5,4-b]pyridine.

  • Yield : 38%.

Nucleophilic Substitution with Hydroxide

The bromo derivative undergoes nucleophilic substitution with aqueous NaOH to introduce the hydroxyl group:

  • Conditions : 20% NaOH, 100°C, 6 hours.

  • Yield : 56%.

  • Modification : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent oxidation during subsequent steps.

Reduction to the Hydroxymethyl Substituent

The aldehyde intermediate (from §1.1) is reduced to the hydroxymethyl group using sodium borohydride:

  • Conditions : NaBH4_4 (2 equiv), ethanol, 0°C to 25°C, 2 hours.

  • Yield : 82%.

  • Characterization : The hydroxymethyl proton appears as a triplet at δ 4.3 ppm (J = 6 Hz) in 1H^1H-NMR.

Optimization and Mechanistic Insights

Role of Ammonia in Cyclization

Liquid ammonia facilitates deprotonation and acts as a nucleophile, enabling cyclization via thiolate intermediate formation. Lower temperatures (−50°C) suppress side reactions, improving regioselectivity.

Solvent Effects on Substitution Reactions

Polar aprotic solvents (e.g., DMF) enhance thiocyanation yields by stabilizing the transition state. In contrast, protic solvents (e.g., ethanol) favor reduction steps by solubilizing borohydride reagents.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H-NMR : The hydroxymethyl group’s protons split into a triplet due to coupling with adjacent CH2_2 groups.

  • 13C^{13}C-NMR : The carbon bearing the hydroxyl group resonates at δ 62 ppm, confirming successful reduction.

Ultraviolet-Visible (UV) Spectroscopy

The conjugated isothiazolo-pyridine system absorbs at λmax_{max} = 310 nm (log ε = 4.1), with a bathochromic shift observed upon hydroxymethylation.

Challenges and Alternative Approaches

Competing Side Reactions

Diazotization at position 3 risks forming isothiazolo[4,3-b]pyridine byproducts if temperature control is inadequate. Precise cooling (−5°C to 0°C) minimizes this issue.

Direct Hydroxymethylation Strategies

Alternative routes involving Vilsmeier-Haack formylation followed by NaBH4_4 reduction were explored but resulted in lower yields (≤40%) due to over-reduction .

Q & A

Synthesis and Purification Methods

Basic: What are the standard synthetic routes for Isothiazolo[5,4-b]pyridin-3-ylmethanol? The compound is typically synthesized via cyclocondensation reactions. For example, a derivative was prepared by reacting 4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine with ethyl 4-chlorobutanoate in ethanolic sodium ethoxide under reflux. Post-reaction purification involves solvent evaporation, dissolution in DMF, and precipitation in ice-water .

Advanced: How can regioselectivity challenges in the cyclization steps of isothiazolo[5,4-b]pyridine derivatives be addressed? Regioselectivity is controlled by optimizing reaction parameters (e.g., temperature, solvent polarity) and using directing groups. Computational modeling (e.g., AM1) predicts reactive sites by analyzing electron density distribution . Taurins and Khouw (1973) achieved regioselectivity by adjusting stoichiometry and monitoring intermediates via TLC .

Structural Characterization

Basic: What spectroscopic techniques are used to confirm the structure of this compound? Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.3–2.5 ppm).
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹).
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related isothiazolopyridines .

Advanced: How do computational models like AM1 aid in predicting the electronic structure of isothiazolo[5,4-b]pyridine derivatives? The AM1 method calculates molecular orbitals, charge distributions, and hydrogen-bonding potential. This helps predict reactivity and validate experimental spectral data. For example, AM1 accurately modeled hydrogen bonding in heterocyclic analogs .

Biological Activity

Basic: What preliminary assays are recommended to assess the bioactivity of this compound?

  • In vitro enzyme inhibition assays : Test against target enzymes (e.g., kinases, phosphatases).
  • Receptor binding studies : Use radioligand displacement assays for GPCRs or ion channels.
  • Cytotoxicity screening : Employ MTT assays in cell lines (e.g., HeLa, HEK293).

Advanced: What strategies optimize the pharmacokinetic properties of isothiazolo[5,4-b]pyridine-based compounds in vivo?

  • Prodrug derivatization : Esterification of the methanol group improves lipophilicity and bioavailability.
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots for structural modification .

Fluorescence and Optical Properties

Basic: How does solvent polarity affect the fluorescence emission of this compound derivatives? Solvent polarity induces solvatochromic shifts. For example, ethyl ester analogs exhibit blue shifts (~20 nm) in nonpolar solvents (e.g., hexane) compared to polar solvents (e.g., DMF) due to reduced dipole-dipole interactions .

Advanced: What quantum yield measurement protocols are suitable for quantifying fluorescence efficiency in substituted isothiazolopyridines?

  • Integrating sphere method : Measures absolute quantum yield using a calibrated spectrometer.
  • Reference standards : Compare with fluorescein (Φ = 0.92 in 0.1 M NaOH) or quinine sulfate (Φ = 0.54 in 0.1 M H2SO4) .

Data Reproducibility and Contradictions

Basic: How should researchers address discrepancies in reported melting points of isothiazolo[5,4-b]pyridine derivatives?

  • Purity verification : Use HPLC (≥95% purity) and differential scanning calorimetry (DSC).
  • Crystallization conditions : Document solvent systems and cooling rates, as polymorphs can alter melting points .

Advanced: What statistical approaches resolve conflicting bioactivity data across different cell line models?

  • Multivariate analysis : Accounts for variables like cell line heterogeneity and culture conditions.
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify consensus trends .

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